molecular formula C12H12N4O B1482215 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2097945-16-7

6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No. B1482215
M. Wt: 228.25 g/mol
InChI Key: WDMXRAPRCDUNDJ-UHFFFAOYSA-N
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Description

6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide, otherwise known as CPIP, is a heterocyclic compound that has been the subject of numerous studies due to its potential applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. CPIP is a member of the imidazopyridine family of compounds, which are known for their unique chemical and physical properties. CPIP is one of the few compounds that can be synthesized in a single step using the cyclopropylation reaction. This makes it a very attractive compound for research and development.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthetic Methodologies : Research on related compounds, such as imidazo[1,2-b]pyrazole derivatives, highlights advanced synthetic strategies, including multicomponent reactions and regioselective synthesis, to create structurally diverse molecules with potential biological activities (Kolos et al., 2015). These methodologies facilitate the exploration of novel compounds for various scientific applications.

  • Catalytic Synthesis : The development of catalyzed synthetic approaches, such as those using palladium iodide for oxidative alkoxycarbonylation, underscores the importance of efficient, environmentally friendly synthesis of imidazole-containing compounds. This is crucial for generating compounds with potential pharmaceutical relevance (Veltri et al., 2020).

Biological Applications

  • Antimicrobial and Antifungal Activities : Compounds synthesized from imidazo[1,2-b]pyrazole derivatives have been evaluated for their antimicrobial and antifungal properties, demonstrating significant potential in addressing microbial resistance and infections (Idhayadhulla et al., 2012).

  • Anticancer Properties : The cytotoxic characteristics of imidazo[1,2‐b]pyrazole‐7‐carboxamides against various cancer cell lines underscore the potential of these compounds in developing novel anticancer therapies. Specific derivatives exhibited significant potency, highlighting the importance of structure-activity relationships in drug discovery (Demjén et al., 2018).

  • Anti-Inflammatory and Analgesic Activities : The exploration of pyrazolopyrimidines and pyrazolo[1,5-a]pyrimidines derivatives illustrates their potential in developing new treatments for inflammation and pain management, further expanding the therapeutic applications of imidazo[1,2-b]pyrazole derivatives (Rahmouni et al., 2016).

properties

IUPAC Name

6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-2-5-15-6-7-16-12(15)9(11(13)17)10(14-16)8-3-4-8/h1,6-8H,3-5H2,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMXRAPRCDUNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN2C1=C(C(=N2)C3CC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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